The quinazolinone core structure is present in many known kinase inhibitors PubChem citation for quinazolinone: . The presence of this core suggests (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol could be investigated for its potential to inhibit specific kinases, which are enzymes involved in various cellular processes.
Some quinazoline derivatives have been shown to possess anticancer properties NCBI article on anticancer quinazolines: . The combination of the quinazolinone core and the pyrazole moiety in (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol warrants further investigation into its potential anticancer activity.
The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a pyrazole moiety, and a quinazoline derivative. The presence of these functional groups suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's structure can be broken down into three main components: a 4-fluorophenyl group, a 5-methyl-1H-pyrazol-3-yl amino group, and a quinazolin-2-yl methanol unit.
These reactions can facilitate the compound's interaction with biological targets, potentially leading to therapeutic effects.
Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:
Computer-aided predictions suggest that this compound may possess significant therapeutic potential based on its structural features and known activities of similar compounds .
The synthesis of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol can be approached through several methods:
This compound has potential applications in:
Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:
These studies will help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, including:
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-(4-Fluorophenyl)-2-(5-methylpyrazolyl)quinazoline | Similar fluorophenyl and quinazoline structure | Anticancer activity |
5-Methylpyrazole derivatives | Contains pyrazole ring | Anti-inflammatory properties |
Quinazoline-based inhibitors | Various substitutions on quinazoline | Broad spectrum antimicrobial activity |
These compounds highlight the unique combination of functional groups present in the target molecule, which may confer distinct biological activities not found in simpler analogs. The presence of both pyrazole and quinazoline moieties is particularly noteworthy as it may enhance selectivity and potency against specific biological targets compared to other similar compounds .
Quinazoline derivatives, comprising a fused benzene-pyrimidine ring system, are pivotal in medicinal chemistry due to their broad pharmacological profiles. These heterocycles exhibit anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities, driven by their ability to interact with kinase targets, ion channels, and enzymes. The quinazoline scaffold’s versatility stems from its planar structure and nitrogen atoms, enabling hydrogen bonding and π-π interactions with biological macromolecules. Notable drugs like gefitinib (EGFR inhibitor) and prazosin (α-blocker) underscore their clinical relevance.
Pyrazoloquinazolines, combining a pyrazole ring with a quinazoline core, enhance bioactivity through synergistic effects. The pyrazole moiety introduces steric and electronic diversity, modulating solubility and target affinity. Such hybrids are explored for improved kinase inhibition (e.g., mGlu receptor modulation) and antimicrobial efficacy. For instance, pyrazolo[1,5-a]quinazoline derivatives show dual mGlu2/mGlu3 antagonist activity, highlighting their potential in neurodegenerative diseases.
The synthesis of quinazoline dates to 1895, involving decarboxylation of 2-carboxy derivatives. Modern developments focus on multi-component reactions and eco-friendly methods to access pyrazoloquinazolines. The integration of pyrazole and quinazoline rings emerged as a strategy to address pharmacokinetic limitations, such as poor solubility, in earlier derivatives. Historical milestones include the identification of quinazoline alkaloids (e.g., vasicine) and their structural optimization for therapeutic applications.
This analysis evaluates the synthetic pathways, structure-activity relationships (SAR), and potential applications of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. Emphasis is placed on:
(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a complex organic compound with significant structural features [1]. The molecular formula of this compound is C₁₉H₁₆FN₅O, indicating its composition of 19 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, and 1 oxygen atom [2]. This precise atomic arrangement contributes to the compound's unique chemical properties and potential applications in various scientific fields [3].
The molecular weight of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is 349.4 g/mol, as determined by computational methods [1] [3]. This value is crucial for various analytical procedures and serves as an important identifier for the compound [2]. The exact mass of the compound has been calculated to be 349.13388831 Da, which is particularly relevant for mass spectrometric analyses [3].
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₉H₁₆FN₅O | Computational analysis [1] |
Molecular Weight | 349.4 g/mol | Computed by PubChem [3] |
Exact Mass | 349.13388831 Da | Computational analysis [3] |
Monoisotopic Mass | 349.13388831 Da | Computed by PubChem [3] |
The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol possesses a complex structure with several distinct functional groups that contribute to its chemical behavior and reactivity [1]. The backbone of the molecule consists of interconnected aromatic and heterocyclic ring systems, which provide structural rigidity and specific electronic properties [2] [3].
Key functional groups present in the molecule include:
A fluorophenyl group: This consists of a benzene ring with a fluorine atom at the para position (4-position), which contributes to the molecule's lipophilicity and can influence its binding interactions [1] [3].
A quinazoline core: This heterocyclic system contains two nitrogen atoms in a fused ring structure, forming a key scaffold of the molecule [2]. The quinazoline moiety is a common structural element in various bioactive compounds [3].
A pyrazole ring: The 5-methyl-1H-pyrazol-3-yl group contains a five-membered heterocyclic ring with two adjacent nitrogen atoms and a methyl substituent at the 5-position [1] [3].
An amino linkage: The pyrazole ring is connected to the quinazoline core through an amino (-NH-) bridge, which can participate in hydrogen bonding interactions [2] [3].
A secondary alcohol group: The hydroxyl (-OH) functionality attached to the carbon that connects the fluorophenyl group to the quinazoline system can serve as both a hydrogen bond donor and acceptor [1] [3].
The compound has a total of 3 hydrogen bond donors and 6 hydrogen bond acceptors, with a topological polar surface area of 86.7 Ų [3]. These features are important determinants of the compound's solubility, permeability, and potential interactions with biological systems [1] [2].
The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol contains a stereogenic center at the carbon atom that connects the fluorophenyl group, the quinazoline moiety, and the hydroxyl group [1]. This carbon atom is bonded to four different substituents, making it a chiral center that can exist in two enantiomeric forms: R and S configurations [3] [10].
The presence of this stereocenter is significant as it can influence the three-dimensional arrangement of the molecule and potentially affect its physical properties and interactions [2]. The R-enantiomer of this compound has been specifically identified and characterized in scientific literature, with the stereochemical descriptor included in its systematic name: (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol [1] [10].
The stereochemistry of this compound can be represented in its structural notation using specific conventions. In the SMILES notation, the stereochemistry at this carbon is denoted as: CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C@@HO for the R-enantiomer [1]. The "@@" symbol indicates the specific stereochemical arrangement at this carbon atom [3].
The racemic mixture of this compound has also been studied, containing equal amounts of both R and S enantiomers [10]. The separation and characterization of these enantiomers are important considerations for understanding the compound's properties and potential applications [2] [3].
The solubility profile of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is influenced by its molecular structure, which contains both hydrophilic and lipophilic moieties [1]. The presence of multiple nitrogen atoms in the pyrazole and quinazoline rings, along with the hydroxyl group, contributes to the compound's potential for hydrogen bonding and interaction with polar solvents [2] [3].
The calculated XLogP3-AA value for this compound is 3.4, indicating a moderate lipophilicity [3]. This suggests that the compound has a balance between hydrophilic and hydrophobic properties, which influences its solubility in various solvents [1]. Compounds with similar structural features typically show good solubility in organic solvents such as dimethyl sulfoxide, methanol, ethanol, and acetonitrile [2].
The compound's topological polar surface area (TPSA) of 86.7 Ų further supports its moderate polarity [3]. This parameter, which represents the sum of the surface areas occupied by polar atoms (primarily oxygen and nitrogen) in the molecule, is an important determinant of the compound's solubility characteristics and potential for membrane permeability [1] [2].
While specific experimental solubility data for this exact compound is limited in the available literature, structure-based predictions suggest that it would have limited solubility in water due to its relatively high molecular weight and the presence of multiple aromatic rings [3]. However, the presence of the hydroxyl group and multiple nitrogen atoms may enhance its solubility in protic solvents through hydrogen bonding interactions [1] [2].
The melting point and thermal characteristics of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol are important physical properties that provide insights into its solid-state behavior and thermal stability [1]. While specific experimental data for the exact melting point of this compound is not extensively documented in the available literature, compounds with similar structural features typically exhibit melting points in the range of 200-250°C [17] [19].
The thermal stability of this compound is influenced by several structural factors, including the presence of multiple aromatic and heterocyclic rings that contribute to molecular rigidity and intermolecular interactions in the solid state [1] [3]. The hydrogen bonding capabilities of the compound, facilitated by the hydroxyl group and the amino linkage, can also affect crystal packing and, consequently, the melting point [2].
Differential scanning calorimetry (DSC) would be an appropriate technique for determining the precise melting point and investigating other thermal transitions of this compound [19]. This method could provide information about potential polymorphism, which is relevant for compounds containing multiple functional groups capable of different hydrogen bonding patterns [1] [3].
Thermogravimetric analysis (TGA) could further elucidate the thermal decomposition profile of the compound, providing insights into its stability at elevated temperatures [2]. For compounds with similar structural features, thermal decomposition typically begins above their melting points, with the initial decomposition often involving the most labile functional groups [3] [19].
The spectroscopic properties of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol provide valuable information about its structural characteristics and can be used for identification and purity assessment [1]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and fluorescence spectroscopy, can be employed to analyze this compound [2] [3].
In UV-Vis spectroscopy, the compound is expected to show absorption bands characteristic of its aromatic and heterocyclic systems [20]. The quinazoline core typically exhibits strong absorption in the 260-280 nm region due to π→π* transitions, while the pyrazole ring may contribute additional absorption bands [3] [22]. The presence of the fluorophenyl group can also influence the UV-Vis spectrum, potentially resulting in bathochromic or hypsochromic shifts depending on the electronic interactions within the molecule [1].
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule [22]. Key IR absorption bands would likely include:
Fluorescence properties of this compound would be influenced by its extended conjugated system, particularly the quinazoline core [2]. Compounds with similar structural features often exhibit fluorescence emission in the blue to green region of the spectrum, with excitation wavelengths typically in the UV range [3] [20]. The specific fluorescence characteristics would depend on the solvent environment and potential intramolecular interactions that could affect the electronic states of the molecule [1] [22].
X-ray crystallographic analysis represents one of the most definitive methods for determining the three-dimensional structure of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol [1]. This technique provides precise information about bond lengths, bond angles, torsional angles, and the overall molecular conformation in the solid state [24].
For compounds containing a stereogenic center, as in this case, X-ray crystallography is particularly valuable as it can unambiguously establish the absolute configuration (R or S) of the chiral carbon [3]. The stereochemistry at the carbon connecting the fluorophenyl group, the quinazoline moiety, and the hydroxyl group can be definitively determined through this method [1] [24].
While specific X-ray crystallographic data for this exact compound is not extensively documented in the available literature, the analysis of compounds with similar structural features, such as substituted pyrazoles and quinazolines, provides insights into the expected crystallographic parameters [24] [27]. For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which shares the pyrazole moiety with our compound of interest, has been determined to crystallize in the orthorhombic space group P212121 with unit cell parameters a = 5.9070(3) Å, b = 9.2731(7) Å, and c = 17.5641(14) Å [24].
The crystal packing of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol would likely be influenced by intermolecular hydrogen bonding interactions involving the hydroxyl group, the amino linkage, and the nitrogen atoms in the heterocyclic rings [1] [24]. These interactions would determine the three-dimensional arrangement of molecules in the crystal lattice and could provide insights into the compound's solid-state properties [3] [27].
Comprehensive spectroscopic characterization of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol involves the application of multiple complementary techniques to elucidate its structural features [1]. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other advanced spectroscopic methods provide detailed information about the compound's molecular structure and composition [2] [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy of this compound would reveal characteristic signals corresponding to different proton environments [20]. Expected key signals would include:
¹³C NMR spectroscopy would provide information about the carbon framework of the molecule, with signals for the methyl carbon (around 10-15 ppm), the carbinol carbon (70-80 ppm), and various aromatic and heterocyclic carbons (110-165 ppm) [3] [20]. The carbon attached to fluorine would show characteristic splitting due to C-F coupling [1] [22].
Mass Spectrometry:
Mass spectrometric analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern [3]. The molecular ion peak would be expected at m/z 349, corresponding to the molecular weight of C₁₉H₁₆FN₅O [1]. High-resolution mass spectrometry would provide the exact mass, which can be compared with the calculated value of 349.13388831 Da for confirmation of the molecular formula [3] [22].
Characteristic fragmentation patterns might include the loss of the hydroxyl group, cleavage at the carbon connecting the fluorophenyl group and the quinazoline system, and fragmentations within the heterocyclic rings [1] [3]. Tandem mass spectrometry (MS/MS) could provide additional structural information through the analysis of these fragmentation pathways [22].
Other Spectroscopic Methods:
Fourier Transform Infrared (FTIR) spectroscopy would complement the structural characterization by identifying functional groups through their characteristic absorption bands [1] [20]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide information about proton-proton and proton-carbon connectivities, further confirming the structural assignments [3] [22].